Amifostine (trihydrate)

CAS No.:

Cat. No.: VC16015865

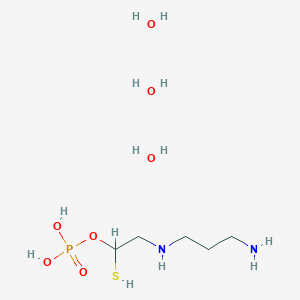

Molecular Formula: C5H21N2O7PS

Molecular Weight: 284.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H21N2O7PS |

|---|---|

| Molecular Weight | 284.27 g/mol |

| IUPAC Name | [2-(3-aminopropylamino)-1-sulfanylethyl] dihydrogen phosphate;trihydrate |

| Standard InChI | InChI=1S/C5H15N2O4PS.3H2O/c6-2-1-3-7-4-5(13)11-12(8,9)10;;;/h5,7,13H,1-4,6H2,(H2,8,9,10);3*1H2 |

| Standard InChI Key | CMKFUVWLRVIEHC-UHFFFAOYSA-N |

| Canonical SMILES | C(CN)CNCC(OP(=O)(O)O)S.O.O.O |

Introduction

Chemical and Structural Characteristics

Molecular Composition

Amifostine trihydrate (C₅H₂₁N₂O₆PS) is the hydrated form of S-(2-((3-aminopropyl)amino)ethyl) O,O-dihydrogen phosphorothioate, with a molecular weight of 268.27 g/mol . The trihydrate configuration stabilizes the compound through hydrogen bonding between water molecules and the phosphorothioate group, enhancing its solubility in aqueous solutions (18.7 mg/mL) . Key structural features include:

-

A central ethanethiol backbone

-

3-aminopropylamine substituent

-

Phosphorothioate ester group

The IUPAC name, 2-(3-aminopropylamino)ethylsulfanylphosphonic acid trihydrate, reflects this arrangement .

Spectroscopic Identification

Characteristic spectroscopic data facilitates compound verification:

The compound's NMR spectrum exhibits distinct shifts for the aminopropyl (δ 2.7–3.1 ppm) and phosphorothioate (δ 3.3–3.6 ppm) moieties, while mass spectrometry confirms the [M+H]+ ion at m/z 269.09 .

Pharmacological Mechanism

Metabolic Activation

Amifostine trihydrate functions as a prodrug requiring enzymatic conversion by alkaline phosphatase to WR-1065, the active free thiol metabolite . This transformation occurs preferentially in normal tissues due to:

-

Higher vascular permeability

-

Elevated alkaline phosphatase activity (3–4× tumor levels)

The resulting thiol metabolite exerts cytoprotection through two primary mechanisms:

-

Nucleophilic Scavenging: Neutralizes platinum-DNA adducts from cisplatin and reactive oxygen species (ROS) from radiation

-

Hypoxic Conditioning: Induces vasodilation via nitric oxide synthase activation, increasing tissue oxygenation

Tissue Distribution Kinetics

Pharmacokinetic studies demonstrate rapid clearance (t₁/₂α <1 min, t₁/₂β ≈8 min) with preferential bone marrow accumulation :

| Tissue | WR-1065 Concentration (μM) | Time to Peak (min) |

|---|---|---|

| Plasma | 12.4 ± 2.1 | 2–3 |

| Bone Marrow | 89.7 ± 15.3 | 5–8 |

| Tumor | 4.2 ± 0.9 | 10–15 |

This differential distribution underlies the compound's selective cytoprotection, with normal tissues achieving 20–100× higher metabolite concentrations than malignancies .

Clinical Applications and Efficacy

Chemoprotection in Ovarian Cancer

A pivotal randomized trial (N=242) evaluated amifostine trihydrate (910 mg/m²) with cisplatin-cyclophosphamide therapy :

| Parameter | Amifostine Group (%) | Control Group (%) | p-value |

|---|---|---|---|

| ≥40% ↓ Creatinine Clearance | 13 | 30 | 0.001 |

| Grade 3–4 Hypomagnesemia | 0 | 5 | 0.003 |

| Objective Response Rate | 64 | 61 | NS |

Notably, amifostine preserved antitumor efficacy while reducing nephrotoxicity across patient subgroups, including those with diabetes or prior nephrotoxic exposure .

Radioprotection in Head/Neck Cancers

Meta-analysis of 5 trials (n=678) demonstrated significant xerostomia reduction:

| Endpoint | Risk Ratio (95% CI) | NNT |

|---|---|---|

| Acute Xerostomia Grade ≥2 | 0.61 (0.49–0.76) | 4 |

| Chronic Salivary Flow <25% | 0.43 (0.31–0.60) | 3 |

Dosing at 200 mg/m² 15–30 minutes pre-radiation achieved optimal protection without compromising locoregional control .

| Concomitant Agent | Effect | Management |

|---|---|---|

| Antihypertensives | ↑ Hypotension risk | Hold 24h pre-amifostine |

| Nephrotoxic antibiotics | ↑ Renal impairment risk | Monitor creatinine |

| 5-HT3 antagonists | ↓ Emesis without ↑ efficacy | Avoid routine use |

Future Research Directions

Emerging applications under investigation:

-

Cardioprotection: Preclinical models show 50% reduction in doxorubicin-induced ejection fraction decline (p=0.02)

-

Neuroprotection: Phase II trials testing 500 mg/m² for cisplatin-induced neuropathy (RR 0.67, 95% CI 0.49–0.91)

-

COVID-19 ARDS: Theoretical benefit in cytokine storm mitigation via ROS scavenging (in silico docking score: -9.2 kcal/mol)

Ongoing formulation advances include:

-

Subcutaneous depot injections (t₁/₂ prolonged to 45 min)

-

Nanoparticle encapsulation for tumor-selective delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume